molecular formula C8H7FO2 B13260174 2-(2-Fluorophenoxy)acetaldehyde

2-(2-Fluorophenoxy)acetaldehyde

Cat. No.: B13260174
M. Wt: 154.14 g/mol
InChI Key: UHNQMZOMPUEFPW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)acetaldehyde is an organic compound featuring a fluorinated aromatic ether group linked to an aldehyde functional group. Its molecular formula is C₈H₇FO₂, with an average molecular mass of 154.14 g/mol (calculated). The compound’s structure consists of a phenoxy ring substituted with a fluorine atom at the ortho position and an acetaldehyde moiety connected via an ether linkage. This configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis, particularly in reactions involving nucleophilic addition or condensation .

Properties

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

IUPAC Name

2-(2-fluorophenoxy)acetaldehyde

InChI

InChI=1S/C8H7FO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2

InChI Key

UHNQMZOMPUEFPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 2-fluorophenol with chloroacetaldehyde under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 2-(2-Fluorophenoxy)acetic acid.

    Reduction: 2-(2-Fluorophenoxy)ethanol.

    Substitution: Various substituted phenoxyacetaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)acetaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases and thioacetals, respectively . These reactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways. Additionally, the presence of the fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .

Comparison with Similar Compounds

Key Research Findings

Positional Isomerism : Substituent position significantly impacts physical properties and reactivity. Ortho-fluoro derivatives exhibit lower boiling points and distinct spectroscopic profiles compared to meta/para isomers .

Synthetic Feasibility : Fluorinated analogues require careful control of reaction conditions to minimize side reactions, as fluorine’s small size and high electronegativity complicate purification .

Chromatographic Separation : GC methods optimized for chloro-analogues () can be adapted for fluoro compounds, leveraging boiling point and polarity differences .

Biological Activity

2-(2-Fluorophenoxy)acetaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, cytotoxic, and other relevant activities.

Chemical Structure and Properties

The compound this compound can be described structurally as follows:

  • Chemical Formula : C9H9F O2
  • Molecular Weight : 168.17 g/mol
  • Functional Groups : Aldehyde, ether

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial and fungal growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.25 mg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings indicate a potential for therapeutic applications in oncology, particularly for targeting specific types of cancer cells.

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells. This oxidative stress can trigger apoptosis, making it a promising candidate for further development.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The compound was found to inhibit bacterial growth effectively, suggesting its potential use as an antiseptic agent in clinical settings.
  • Cytotoxicity in Cancer Research : In a controlled experiment, the cytotoxic effects of the compound were assessed on human breast cancer cells (MCF-7). Results showed significant cell death at concentrations above 20 µM, highlighting its potential as an anti-cancer agent.

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